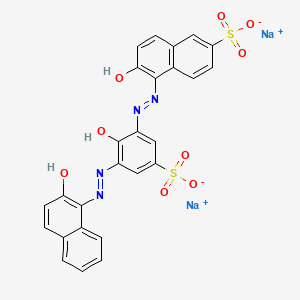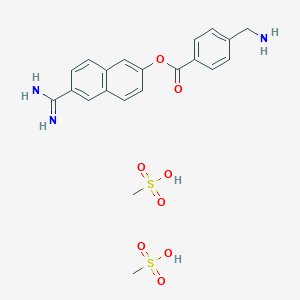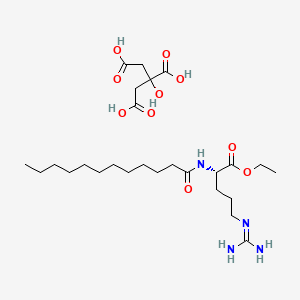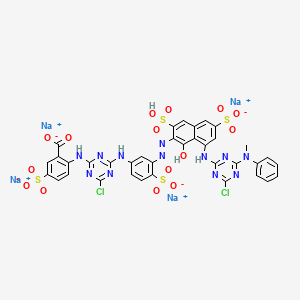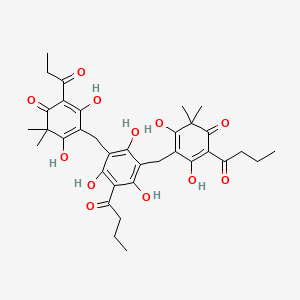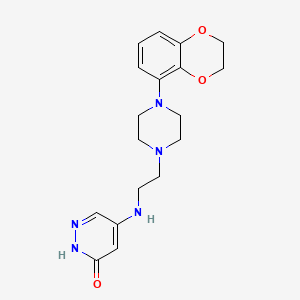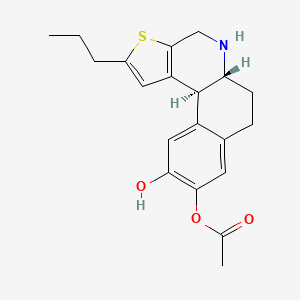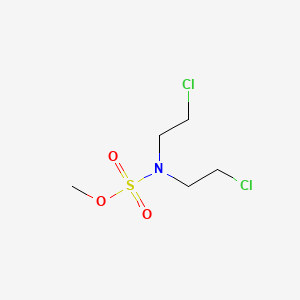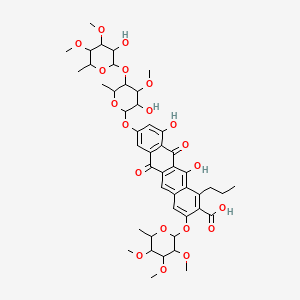
Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This particular compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the use of α,β-unsaturated aldehydes and substituted anilines. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid like sulfuric acid . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst such as phosphotungstic acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Reduction: Reduction of quinoline N-oxides to quinolines using Hantzsch esters as reductants.
Substitution: Alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide, titanium dioxide, and o-quinone-based catalysts.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Major Products
The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Aplicaciones Científicas De Investigación
Quinoline derivatives have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. For instance, antimalarial quinolines like chloroquine inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Other quinoline derivatives may act by inhibiting enzymes, modulating receptor activity, or interfering with nucleic acid synthesis .
Comparación Con Compuestos Similares
Quinoline derivatives can be compared with other heterocyclic compounds such as:
Isoquinolines: Similar in structure but with the nitrogen atom in a different position.
Pyridines: Contain a single nitrogen atom in a six-membered ring.
Indoles: Consist of a benzene ring fused to a pyrrole ring.
Quinoline derivatives are unique due to their double-ring structure and the presence of a nitrogen atom, which allows for diverse chemical reactivity and biological activity .
Propiedades
Número CAS |
97633-93-7 |
|---|---|
Fórmula molecular |
C20H26ClN3O |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C20H23N3.ClH.H2O/c1-23(2)14-8-13-21-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)22-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22);1H;1H2 |
Clave InChI |
VRNFNVYYFNYPDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


